2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
Overview
Description
The compound is an organic molecule that contains functional groups such as phenol and diisopropylamino. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a benzene ring. Diisopropylamino is a functional group that contains nitrogen and is commonly found in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenol and diisopropylamino groups attached to a propyl chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. Phenols, for example, can undergo reactions such as E1 and E2 eliminations, and diisopropylamino groups can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol group could make the compound somewhat acidic, and the diisopropylamino group could give it basic properties .Scientific Research Applications
Application 1: pH-Responsive Nanoparticles
- Summary of Application : This compound is used in the creation of cationic nanoparticles, which have been widely investigated for their potent ability to transport therapeutic agents intracellularly . The compound, also known as DPAEMA, is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .
- Methods of Application : The dynamic swelling behavior of different nanoparticle formulations in response to a change in pH was determined using the MPT-2 multipurpose titrator attachment of the Malvern ZetaSizer NanoZS .
- Results or Outcomes : The study found that increasing network hydrophobicity in these polymers induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .
Application 2: Intracellular Delivery Applications
- Summary of Application : The compound is used in the formation of nanoparticle micelles for intracellular delivery applications . The micelles were found to be of negligible cellular toxicity, and an apparent cellular uptake was observed .
- Methods of Application : The study utilized nanoprecipitation to investigate the effects of solvent and buffer choice upon micelle size and polydispersity .
- Results or Outcomes : The study achieved monodisperse systems with the size and physicochemical characteristics seen as desirable for long circulating therapeutic delivery vehicles .
Application 3: Enhanced Nanoparticle Stability and Cytocompatibility
- Summary of Application : This compound, also known as DPAEMA, is used to enhance the stability and cytocompatibility of cationic nanoparticles . It is often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity .
- Methods of Application : The study focused on the synthesis of stable cationic DPAEMA nanoparticles with controlled particle nanometric size and stability for drug-release applications .
- Results or Outcomes : The study found that increasing network hydrophobicity in these polymers induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .
Application 4: siRNA Transfection Applications
- Summary of Application : Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity compared to nanogels formulated with the 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
- Methods of Application : The study did not provide specific methods of application for this use .
- Results or Outcomes : The study did not provide specific results or outcomes for this use .
Future Directions
properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861286 | |
Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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